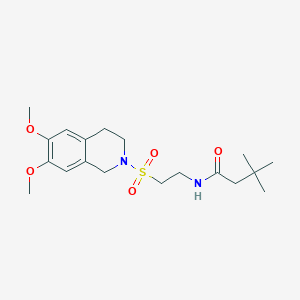

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,3-dimethylbutanamide

Description

The compound N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,3-dimethylbutanamide features a 6,7-dimethoxy-3,4-dihydroisoquinoline core linked via a sulfonylethyl bridge to a 3,3-dimethylbutanamide group. The 3,3-dimethylbutanamide tail contributes steric bulk, likely influencing metabolic stability and membrane permeability.

Propriétés

IUPAC Name |

N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-3,3-dimethylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N2O5S/c1-19(2,3)12-18(22)20-7-9-27(23,24)21-8-6-14-10-16(25-4)17(26-5)11-15(14)13-21/h10-11H,6-9,12-13H2,1-5H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLDAJXOLELZDPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)NCCS(=O)(=O)N1CCC2=CC(=C(C=C2C1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,3-dimethylbutanamide typically involves multiple steps:

Formation of the Dihydroisoquinoline Core: : This step involves the reaction of appropriate precursors like ortho-dimethoxybenzene with a suitable reagent (such as an acid or a base) to form the dihydroisoquinoline ring.

Introduction of the Sulfonyl Ethyl Group: : This involves sulfonation of the ethyl chain, commonly using sulfonyl chloride in the presence of a base, such as triethylamine, to create the sulfonyl ethyl intermediate.

Coupling Reaction: : The final step includes the reaction of the sulfonyl ethyl intermediate with 3,3-dimethylbutanamide under controlled conditions to form the desired compound. Catalysts or special reagents may be needed to facilitate this step.

Industrial Production Methods

For industrial-scale production, optimized synthetic routes and reaction conditions are employed, focusing on yield, purity, and cost-efficiency:

Continuous Flow Synthesis: : This method allows for the continuous processing of raw materials through a series of reactors, increasing production efficiency.

Purification Techniques: : High-performance liquid chromatography (HPLC) or recrystallization methods ensure the compound's high purity.

Analyse Des Réactions Chimiques

Types of Reactions It Undergoes

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,3-dimethylbutanamide undergoes various chemical reactions, including:

Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: : Reduction reactions, often with hydrogen in the presence of palladium on carbon, can reduce specific functional groups within the compound.

Substitution: : Nucleophilic substitution reactions can occur, replacing sulfonyl or other groups with nucleophiles.

Common Reagents and Conditions

Oxidation: : Potassium permanganate, hydrogen peroxide.

Reduction: : Hydrogen gas with palladium on carbon (Pd/C).

Substitution: : Nucleophiles like ammonia or primary amines under controlled pH and temperature conditions.

Major Products Formed

The primary products depend on the reaction type. Oxidation might yield ketones or carboxylic acids, while reduction and substitution produce different functionalized derivatives.

Applications De Recherche Scientifique

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,3-dimethylbutanamide has extensive applications:

Chemistry

It serves as a valuable intermediate in organic synthesis for constructing complex molecular architectures.

Biology

In biological studies, it acts as a probe or ligand for understanding biochemical pathways and enzyme functions.

Medicine

Potential therapeutic applications include its use as a precursor in the development of pharmacologically active agents targeting specific enzymes or receptors.

Industry

In industry, it may be used in the synthesis of specialty chemicals or materials with specific properties.

Mécanisme D'action

Mechanism

The compound's mechanism of action depends on its interaction with biological molecules. It may inhibit specific enzymes by binding to their active sites or interact with receptors, modulating their activity.

Molecular Targets and Pathways

Targets may include enzymes like kinases or receptors involved in signaling pathways. The compound might affect cellular processes like signal transduction, gene expression, or metabolic pathways.

Comparaison Avec Des Composés Similaires

Core Heterocyclic Moieties

- Target Compound: The 6,7-dimethoxy-3,4-dihydroisoquinoline core combines methoxy substituents (electron-donating groups) with a partially saturated isoquinoline system. This structure may enhance binding to hydrophobic pockets in biological targets while retaining moderate solubility .

- (E)-N-(2-(4-Methoxystyryl)-5-chloro-8-hydroxyquinolin-7-yl)-4-methoxybenzenesulfonamide (IIIa): Features a quinoline core with chlorine and methoxy substituents. Quinoline derivatives are known for antimicrobial and anticancer activities, with chlorine atoms often improving potency through increased lipophilicity .

Sulfonamide/Sulfonyl Functionalization

- Target Compound : Contains a sulfonylethyl bridge, which may improve solubility and stability compared to direct sulfonamide linkages.

- Compound IIIa: Utilizes a benzenesulfonamide group directly attached to the quinoline ring. Such sulfonamides are common in carbonic anhydrase inhibitors (e.g., acetazolamide) .

Amide Substituents

- Compounds k and l (PF 43(1)): These butanamides feature phenoxyacetamido and tetrahydro-pyrimidinyl groups. The stereochemistry (S-configurations) in these compounds likely enhances target specificity, as seen in protease inhibitors like ritonavir .

Key Research Findings and Hypotheses

Synthetic Accessibility: Compound IIIa’s synthesis employs DMAP and pyridine, common in sulfonamide formation. The target compound may require analogous conditions for sulfonylation, though its dihydroisoquinoline core might necessitate reductive steps .

Bioactivity Trends: Methoxy groups in IIIa and the target compound could enhance blood-brain barrier penetration compared to non-substituted analogs. The dimethylbutanamide group in the target compound may confer greater metabolic stability than the phenoxyacetamido groups in compounds k/l, which are prone to oxidative degradation .

Activité Biologique

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,3-dimethylbutanamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C18H21NO3

- Molecular Weight : 299.37 g/mol

- InChIKey : MMIOHRVRVCOZTM-UHFFFAOYSA-N

| Property | Value |

|---|---|

| Molecular Formula | C18H21NO3 |

| Molecular Weight | 299.37 g/mol |

| InChI | InChI=1S/C18H21NO3/c1-21-17-9-13... |

The biological activity of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,3-dimethylbutanamide is primarily attributed to its interaction with sigma receptors, particularly the sigma-2 receptor. These receptors are implicated in various cellular processes, including apoptosis and cell proliferation.

Sigma Receptor Interaction

Research indicates that compounds interacting with sigma receptors can induce cell death in cancer cells through multiple signaling pathways. For instance, studies have shown that sigma-2 receptor ligands can enhance the efficacy of conventional chemotherapy agents by promoting apoptosis in tumor cells .

Antitumor Activity

Several studies have reported the antitumor potential of related isoquinoline derivatives. For example, thiosemicarbazones derived from similar structures demonstrated significant cytotoxicity against glioblastoma multiforme and breast adenocarcinoma at nanomolar concentrations . This suggests that N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,3-dimethylbutanamide may exhibit similar properties.

Case Studies

-

Cytotoxicity Against Tumor Cells :

A study evaluated the cytotoxic effects of isoquinoline derivatives on various cancer cell lines. Results indicated that these compounds induced morphological changes characteristic of apoptosis, such as chromatin condensation and cell shrinkage . -

Pharmacokinetics :

In vivo studies using radiolabeled derivatives showed rapid clearance from circulation and significant accumulation in tumor tissues, highlighting the potential for targeted therapy applications .

Table 2: Summary of Biological Activities

| Activity | Description |

|---|---|

| Sigma Receptor Modulation | Induces apoptosis in cancer cells through sigma receptor pathways |

| Antitumor Effects | Demonstrated cytotoxicity against glioblastoma and breast cancer cell lines at low concentrations |

| Pharmacokinetic Properties | Favorable distribution in tumor tissues with rapid blood clearance |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.